molecular formula C17H15N3O5S B3019327 N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide CAS No. 886925-65-1

N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide

Cat. No. B3019327
CAS RN: 886925-65-1
M. Wt: 373.38
InChI Key: WCVZVMSVOUSRIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-substituted 1,3,4-oxadiazole derivatives is a multi-step process that begins with the conversion of various starting materials such as 4-chlorophenoxyacetic acid, phenyl acetic acid, and benzoic acid into their corresponding esters, hydrazides, and then 1,3,4-oxadiazole-2-thiols . These intermediates are then reacted with different N-substituted-2-bromoacetamides in the presence of polar aprotic solvents like DMF and bases such as sodium hydride (NaH) or potassium hydroxide to yield the final N-substituted 1,3,4-oxadiazole derivatives . The structures of these compounds are confirmed using spectral techniques such as IR, 1H-NMR, and mass spectrometry .

Molecular Structure Analysis

The molecular structure of these N-substituted 1,3,4-oxadiazole derivatives is characterized by the presence of the 1,3,4-oxadiazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom in the ring . The NMR study of a novel derivative containing a benzimidazole moiety revealed the presence of two isomers, trans and cis, with the trans isomer being more dominant . The molecular docking studies of these compounds with enzymes like α-chymotrypsin have shown significant correlation with bioactivity data, indicating the importance of the molecular structure in their biological activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these derivatives include esterification, hydrazinolysis, cyclization, and substitution reactions . The cyclization step to form the 1,3,4-oxadiazole ring is typically achieved by treating the hydrazide with carbon disulfide and a base . The final substitution reaction at the thiol position of the oxadiazole ring with electrophiles leads to the formation of the N-substituted derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of these N-substituted 1,3,4-oxadiazole derivatives are largely determined by the substituents on the oxadiazole ring. These compounds have shown potential as antibacterial agents against both Gram-negative and Gram-positive bacteria . They also exhibit moderate inhibitory activity against enzymes like α-chymotrypsin, acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX) . The cytotoxicity studies indicate that most of these compounds are less cytotoxic, making them potential candidates for further biological screening .

properties

IUPAC Name

N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5S/c1-26(22,23)14-10-6-5-9-13(14)16-19-20-17(25-16)18-15(21)11-24-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCVZVMSVOUSRIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.